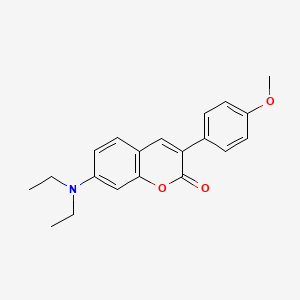

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is known for its unique structural features, which include a chromen-2-one core substituted with a diethylamino group at the 7-position and a methoxyphenyl group at the 3-position. These structural modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Mécanisme D'action

Target of Action

It is known that this compound belongs to the class of chroman-4-one derivatives , which are significant structural entities in a large class of medicinal compounds .

Mode of Action

It is reported that this compound shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features . This suggests that it may interact with its targets by changing its emission properties under different conditions .

Biochemical Pathways

Given its structural similarity to other chroman-4-one derivatives , it may influence a variety of biological and pharmaceutical activities .

Result of Action

It is known that this compound exhibits unique methanol responsiveness , suggesting that it may have specific effects in the presence of methanol.

Action Environment

The action of 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one can be influenced by environmental factors . For instance, it has been reported that this compound exhibits reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light . This suggests that light exposure can significantly influence the compound’s action, efficacy, and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 7-diethylamino-4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality and consistency of the product.

Analyse Des Réactions Chimiques

Types of Reactions

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: The diethylamino and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.

Biology: The compound is studied for its potential as a bioimaging agent in cellular and molecular biology.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is utilized in the development of advanced materials and sensors.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-(Diethylamino)-4-methylcoumarin

- 7-(Diethylamino)-3-(4-hydroxyphenyl)chromen-2-one

- 7-(Diethylamino)-3-(4-nitrophenyl)chromen-2-one

Uniqueness

Compared to similar compounds, 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one stands out due to its unique combination of a diethylamino group and a methoxyphenyl group. This combination imparts distinct fluorescence properties and biological activities, making it a valuable tool in scientific research and potential therapeutic applications.

Activité Biologique

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one, a member of the chromen-2-one family, has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of its biological activity, mechanisms of action, and research findings.

This compound features a chromen-2-one backbone with diethylamino and methoxyphenyl substituents, which contribute to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

The presence of the diethylamino group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Apoptosis Induction : In cancer cells, it has been shown to induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .

- Molecular Docking : Studies indicate strong binding affinity to the p53 protein, suggesting its role as a modulator in cancer therapy .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer effects:

- Cell Lines Tested : The compound was evaluated against human epithelial adenocarcinoma (LoVo) and healthy fibroblast (CCD-18Co) cell lines.

- Mechanisms : It was found to reduce mitochondrial membrane potential (MMP), increase intracellular ROS levels, and induce DNA damage, leading to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. Its effectiveness stems from its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting specific cytokines and inflammatory mediators. This action is crucial for developing therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Anticancer Study :

Cell Line IC50 (µM) Mechanism of Action LoVo 15.6 Apoptosis induction via ROS CCD-18Co >50 Selective toxicity towards cancer cells -

Antimicrobial Study :

- Objective : To evaluate antimicrobial efficacy against bacterial strains.

- Findings : Demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL.

Propriétés

IUPAC Name |

7-(diethylamino)-3-(4-methoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-21(5-2)16-9-6-15-12-18(20(22)24-19(15)13-16)14-7-10-17(23-3)11-8-14/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGQJMGJXIZHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.